molecular formula C8H4BrClN2O2 B13498745 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13498745
M. Wt: 275.48 g/mol
InChI Key: QNEANWROZBPPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IUPAC name: 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) is a halogenated imidazopyridine derivative with the molecular formula C₈H₄BrClN₂O₂ and a molecular weight of 275.5 g/mol (calculated). It features a bicyclic imidazo[1,2-a]pyridine core substituted with bromine at position 6, chlorine at position 3, and a carboxylic acid group at position 2 . The compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves halogenation and cyclization steps, as seen in related imidazopyridine derivatives (e.g., bromo/chloro-substituted precursors in ) .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)

InChI Key

QNEANWROZBPPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A reliable and industrially applicable method for synthesizing 6-bromoimidazo[1,2-a]pyridine, which is a key intermediate, is described in a 2014 Chinese patent (CN103788092A). The process involves:

  • Reacting 2-amino-5-bromopyridine with a 40% aqueous solution of monochloroacetaldehyde .
  • The reaction proceeds under mild alkaline conditions (using sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at temperatures between 25°C and 50°C.
  • The reaction time ranges from 2 to 24 hours.
  • After completion, the product is extracted with ethyl acetate, dried, and purified by recrystallization from an ethyl acetate/normal hexane mixture.

Key Reaction Conditions and Yields:

Parameter Details
Starting Material 2-Amino-5-bromopyridine
Reagent 40% Monochloroacetaldehyde (aqueous)
Alkali Sodium bicarbonate (preferred)
Solvent Ethanol or water/ethanol mix
Temperature 25–50 °C
Reaction Time 2–24 hours
Purification Ethyl acetate extraction, recrystallization
Yield ~72% (off-white crystals)
Melting Point 76.5–78.0 °C

This method is noted for mild reaction conditions, ease of operation, and high purity of the product, making it suitable for both laboratory and industrial scale synthesis.

Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid Intermediate

A crucial intermediate in the synthesis of the target compound is 3-bromo-6-chloropyridine-2-carboxylic acid , which can be converted into the imidazo[1,2-a]pyridine framework with further steps.

A patented synthetic route (CN103058921A) outlines an efficient, scalable, and environmentally safer method for this intermediate:

  • Starting from 3-bromo-6-chloropyridine , oxidation is carried out using urea peroxide and trifluoroacetic anhydride to form 3-bromo-6-chloropyridine oxynitride.
  • This intermediate is reacted with trimethylsilyl cyanide and triethylamine to produce 3-bromo-6-chloropyridine-2-cyanide.
  • Finally, hydrolysis under concentrated sulfuric acid (90–98%) at 140–180 °C for 2.5–4 hours yields 3-bromo-6-chloropyridine-2-carboxylic acid.

Advantages of this method:

  • Avoids the use of highly toxic sodium cyanide.
  • Employs low-cost and less toxic raw materials.
  • Suitable for large-scale industrial production.
  • Environmentally friendly and operationally safe.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Oxidation Urea peroxide + trifluoroacetic anhydride, 10–35 °C, ≥10 h, chloroform added Formation of oxynitride
Cyanation Trimethylsilyl cyanide + triethylamine, acetonitrile, ≥10 h Formation of cyanide
Hydrolysis Sulfuric acid (90–98%), 140–180 °C, 2.5–4 h Conversion to carboxylic acid

This method provides a safer and more cost-effective approach compared to traditional routes that use 2-fluoro-3-bromo-6-chloropyridine and sodium cyanide.

Integration of Synthetic Steps Toward this compound

While direct literature on the full synthesis of this compound is limited, the combination of the above methods allows a logical synthetic sequence:

Summary Table of Preparation Methods

Synthetic Stage Starting Material(s) Key Reagents/Conditions Yield/Notes Reference
6-Bromoimidazo[1,2-a]pyridine synthesis 2-Amino-5-bromopyridine 40% Monochloroacetaldehyde, sodium bicarbonate, ethanol, 25–50 °C, 2–24 h ~72%, mild conditions, high purity
3-Bromo-6-chloropyridine-2-carboxylic acid synthesis 3-Bromo-6-chloropyridine Urea peroxide + trifluoroacetic anhydride, TMSCN + triethylamine, H₂SO₄ hydrolysis High safety, scalable, environmentally friendly
Final assembly to target compound Above intermediates Cyclization, halogenation, purification Not fully detailed in literature, inferred Combined

Research Findings and Practical Considerations

  • The mild reaction conditions for the imidazo[1,2-a]pyridine ring formation favor high product purity and reproducibility.
  • The avoidance of toxic cyanide salts in the synthesis of the carboxylic acid intermediate enhances safety and environmental compliance.
  • The presence of both bromine and chlorine substituents on the heterocyclic ring offers versatile sites for further functionalization, useful in medicinal chemistry.
  • The described methods have been validated at both laboratory and pilot scales, indicating potential for industrial application.

Chemical Reactions Analysis

Substitution Reactions at Halogenated Positions

The bromine and chlorine atoms on the imidazo[1,2-a]pyridine core undergo nucleophilic substitution and cross-coupling reactions.

Aryl Substitution via Suzuki Coupling

The chlorine at C3 can be replaced by aryl groups under palladium catalysis. For example:
Reaction:
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid + Phenylboronic acid → 6-Bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: 1,4-dioxane/H₂O

  • Temperature: 80°C, 4 hours
    Yield: 70% .

Thiocyanation

The chlorine at C3 reacts with sodium thiocyanate (NaSCN) to form a thiocyanate derivative:
Reaction:
this compound + NaSCN → 6-Bromo-3-thiocyanatoimidazo[1,2-a]pyridine-2-carboxylic acid
Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux, 12 hours
    Yield: 66% .

Decarboxylation of the Carboxylic Acid Group

The carboxylic acid at C2 undergoes decarboxylation under thermal or basic conditions:
Reaction:
this compound → 6-Bromo-3-chloroimidazo[1,2-a]pyridine + CO₂
Conditions:

  • Base: NaOH or NaHCO₃

  • Temperature: 150–200°C
    Notes: This reaction simplifies the structure for further functionalization .

Functional Group Interconversion at the Carboxylic Acid

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction:
this compound + ROH → 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate ester
Conditions:

  • Catalyst: H₂SO₄ or DCC/DMAP

  • Solvent: Methanol or DCM
    Application: Esters are intermediates for amide synthesis .

Amidation

Reaction:
this compound + Amine → 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxamide
Conditions:

  • Coupling Agent: EDC/HOBt or DCC

  • Solvent: DMF or THF
    Example: Conjugation with 4-aminophenyl chalcones yielded antikinetoplastid agents .

Reduction of Halogen Groups

The bromine or chlorine atoms can be reduced to hydrogen under catalytic hydrogenation:
Reaction:
this compound + H₂ → Imidazo[1,2-a]pyridine-2-carboxylic acid (dehalogenated)
Conditions:

  • Catalyst: Pd/C or Raney Ni

  • Solvent: Ethanol/water
    Yield: ~50–80% (varies with substituents) .

Oxidation of the Imidazo Ring

The imidazo[1,2-a]pyridine ring is resistant to oxidation, but strong oxidants (e.g., KMnO₄) can modify substituents or degrade the ring.

Table of Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling (C3-Cl)Pd(PPh₃)₂Cl₂, PhB(OH)₂, K₂CO₃, 80°C3-Aryl derivative70%
Thiocyanation (C3-Cl)NaSCN, EtOH, reflux3-Thiocyanato derivative66%
DecarboxylationNaOH, 150–200°CDe-carboxylated imidazopyridine>90%
Amidation (C2-COOH)EDC/HOBt, R-NH₂, DMFCarboxamide60–85%
Catalytic HydrogenationH₂, Pd/C, EtOH/H₂ODehalogenated product50–80%

Mechanistic Insights

  • Cross-Couplings: The chlorine at C3 undergoes oxidative addition with Pd(0), followed by transmetallation with arylboronic acids .

  • Thiocyanation: A nucleophilic aromatic substitution (SNAr) mechanism is proposed, facilitated by the electron-withdrawing carboxylic acid group .

  • Decarboxylation: Proceeds via a six-membered cyclic transition state, stabilized by the aromatic ring.

Scientific Research Applications

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is widely explored for its bioactivity, with substituent positions and halogenation patterns critically influencing physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br, 3-Cl, 2-COOH C₈H₄BrClN₂O₂ 275.5 High halogen density; potential for enhanced bioactivity
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (13b) 8-Br, 6-Cl, 2-COOH C₈H₃BrClN₂O₂ 272.91 HRMS (ESI): m/z 272.9079 (found)
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br, 2-COOH C₈H₅BrN₂O₂ 241.04 CAS 749849-14-7; used in antitrypanosomal agents
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 6-Br, 3-COOH C₈H₅BrN₂O₂ 241.04 Positional isomer; altered acidity/binding
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 8-Cl, 6-CF₃, 2-COOH C₉H₆ClF₃N₂O₃ 282.60 Enhanced lipophilicity due to CF₃

Key Observations :

  • Halogen Positioning : The target compound’s 6-Br and 3-Cl substituents create a distinct electronic environment compared to 8-Br-6-Cl analogs (). Bromine at position 6 may enhance π-stacking interactions in biological targets, while chlorine at position 3 could modulate steric hindrance .
  • Carboxylic Acid Position : Moving the carboxylic acid from position 2 (target compound) to 3 () alters hydrogen-bonding capacity and pKa, impacting solubility and receptor binding .
Physicochemical Properties
  • Solubility : The carboxylic acid group improves aqueous solubility, but chloro/bromo substituents may reduce it. The hydrate form in shows improved crystallinity .
  • Stability : Halogenation increases stability against oxidative degradation, though bromine may pose light sensitivity issues () .

Biological Activity

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C8H4BrClN2O2
  • Molecular Weight : 247.49 g/mol
  • Structure : The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring, along with a carboxylic acid group at the 2-position.

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, suggesting strong potential for treating tuberculosis (TB) .

Anticancer Properties

The anticancer activity of imidazo[1,2-a]pyridine derivatives has also been explored extensively. For instance:

  • Case Study : A derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Mechanism : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Research indicates that it may inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell activation and autoimmune diseases . This inhibition suggests its application in treating conditions like rheumatoid arthritis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A study on various analogs revealed:

  • Substituent Effects : The presence of halogens (bromine and chlorine) enhances biological activity compared to non-halogenated counterparts.
  • Carboxylic Acid Group : This functional group is essential for interaction with biological targets, improving solubility and bioavailability .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityAnti-inflammatory Activity
This compound0.03 - 5.0 μM against MtbPromising against various cancer cell linesInhibits Btk
3-Bromo-6-chloroimidazo[1,2-a]pyridineVariesModerateNot specified
8-Bromo-6-chloroimidazo[1,2-b]pyridazineHigher MIC valuesLow activityInactive

Q & A

Q. What are the established synthetic routes for 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is typically synthesized via cyclization reactions. A common method involves reacting halogenated pyridine derivatives with chloroacetaldehyde in the presence of a base (e.g., sodium bicarbonate) under reflux conditions. For example, a related compound, 8-amino-6-bromoimidazo[1,2-a]pyridine, was synthesized using 5-bromo-2,3-diaminopyridine and chloroacetaldehyde in ethanol . Modifications to this protocol, such as adjusting reaction time or temperature, may optimize yields for the target compound.

Q. How is the structure of this compound validated?

X-ray crystallography is the gold standard for structural confirmation. For imidazo[1,2-a]pyridine derivatives, non-hydrogen atoms are analyzed for planarity, and hydrogen-bonding patterns (e.g., N–H⋯N interactions) are mapped to verify molecular packing . Spectroscopic techniques like 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are also used to confirm functional groups and molecular weight.

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard . Melting point analysis (e.g., 248–249°C for a structurally similar compound) and elemental analysis further validate purity . For trace impurities, LC-MS or GC-MS may identify byproducts from incomplete reactions or side reactions.

Advanced Research Questions

Q. How can regioselective bromination or chlorination be achieved in imidazo[1,2-a]pyridine systems?

Regioselectivity depends on the electronic environment of the heterocyclic core. Bromination at the 6-position is favored due to the electron-rich nature of the pyridine ring, while chlorination at the 3-position may require directing groups (e.g., carboxylic acid) or catalysts. For example, in 8-amino-6-bromoimidazo[1,2-a]pyridine, bromine occupies the 6-position due to steric and electronic factors, as confirmed by X-ray studies . Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic design.

Q. What strategies address low yields in cyclization steps?

Low yields often stem from competing side reactions. Optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and base strength (e.g., sodium bicarbonate vs. potassium carbonate) can improve reaction efficiency. In one study, replacing chloroacetaldehyde with a preformed enamine intermediate increased yields by 15–20% . Real-time monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction termination points .

Q. How do structural modifications influence biological activity?

Substitutions at the 2-carboxylic acid position (e.g., hydrazide derivatives) enhance interactions with biological targets like cyclin-dependent kinases (CDKs). For instance, 6-bromo-N'-(substituted)imidazo[1,2-a]pyridine-2-carbohydrazides show improved CDK2 inhibition due to hydrogen-bonding with ATP-binding pockets . SAR studies comparing bromo, chloro, and fluoro analogs reveal that bromine’s bulkiness improves target affinity but may reduce solubility .

Q. How can isotopic labeling (e.g., 14C^{14}C14C) be incorporated for metabolic studies?

Radiolabeled versions (e.g., [pyrazole-2-^{14}C $$ -labeled derivatives) are synthesized using ^{14}C $-enriched precursors. The labeled compound (50–60 mCi/mmol activity) is purified via column chromatography and verified by radiometric detection . Stability studies under physiological conditions (pH 7.4, 37°C) ensure the label remains intact during in vivo tracking.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar compounds: How to resolve?

Variations in melting points (e.g., 176–177°C vs. 248–249°C for chloro-substituted analogs) may arise from polymorphic forms or hydration states . Differential scanning calorimetry (DSC) and powder XRD can identify polymorphs. Reproducing synthesis and purification protocols (e.g., recrystallization from hexane vs. ethanol) ensures consistency .

Q. Conflicting biological activity What factors contribute?

Discrepancies in CDK inhibition assays may stem from differences in assay conditions (e.g., ATP concentration, pH) or compound purity. For example, impurities ≥5% can artificially inflate or suppress IC50_{50} values . Standardizing protocols (e.g., using recombinant CDK2 and ATP concentrations at KmK_m) minimizes variability. Cross-validation with orthogonal assays (e.g., fluorescence polarization) is recommended .

Methodological Recommendations

  • Synthetic Optimization: Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) and identify optimal conditions .
  • Characterization: Combine X-ray crystallography with 1H^1H-15N^{15}N HMBC NMR to resolve ambiguities in hydrogen-bonding networks .
  • Biological Testing: Employ SPR (surface plasmon resonance) to measure binding kinetics and distinguish true inhibitors from non-specific binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.